molecular formula C10H13BrFN B13049955 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13049955
M. Wt: 246.12 g/mol
InChI Key: GALDKGOMVYUJEM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine (C₁₀H₁₃BrFN) is a substituted primary amine featuring a bromo-fluoroaromatic ring and a branched alkyl chain. The compound’s structure comprises a benzene ring with bromine at position 5 and fluorine at position 2, attached to a propan-1-amine backbone with a methyl group at the second carbon.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3

InChI Key

GALDKGOMVYUJEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Lithiation of 5-Bromo-2-fluorobenzene

  • Reagents and Conditions: The 5-bromo-2-fluorobenzene undergoes lithiation using a strong lithium base such as n-butyllithium or lithium diisopropylamide (LDA) in an anhydrous ether or tetrahydrofuran (THF) solvent system, typically at low temperatures (-78 °C) to control regioselectivity and prevent side reactions.
  • Mechanism: The lithium base abstracts a proton ortho to the fluorine substituent, generating (5-bromo-2-fluorophenyl)lithium, a highly reactive organolithium intermediate.

Reaction with Alkyl Halide to Introduce the Propan-1-amine Backbone

  • Electrophile: An alkyl halide such as 2-methyl-1-chloropropane or a related derivative is used to introduce the branched alkyl chain.
  • Reaction: The (5-bromo-2-fluorophenyl)lithium intermediate attacks the alkyl halide in a nucleophilic substitution reaction, forming a carbon-carbon bond and installing the side chain.
  • Optimization: Reaction conditions (temperature, solvent, stoichiometry) are optimized to maximize yield and minimize side products.

Introduction of the Amine Group

  • Method: The alkylated intermediate is converted to the primary amine via amination reactions. This can be achieved by:
    • Direct substitution if a suitable leaving group is present.
    • Reduction of a precursor nitrile or imine.
    • Catalytic hydrogenation of a nitro or azido intermediate.
  • Industrial Scale: Large-scale synthesis often employs catalytic hydrogenation with Raney nickel or palladium catalysts under pressurized hydrogen atmosphere to ensure high purity and yield.

Alternative and Supporting Synthetic Routes

While the above method is the most direct and commonly used, other synthetic routes have been explored, particularly in the context of fluorinated aromatic amines:

  • Blaz-Schiemann Reaction Adaptations: For fluoropyridine derivatives, improved Blaz-Schiemann fluorination techniques have been reported that allow bromination and fluorination under mild conditions, which could be adapted for similar aromatic systems to improve yield and reduce harsh reaction conditions.
  • Bromination and Fluorination Steps: Bromination of fluorinated aromatic precursors or vice versa is carefully controlled to achieve the desired substitution pattern (bromo at position 5, fluoro at position 2).
  • Denitration and Fluorination: In some pyridine analogs, nitro groups are introduced and subsequently reduced to amines, followed by fluorination to yield fluorinated amines.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Lithiation n-Butyllithium or LDA, THF, -78 °C Low temperature to control regioselectivity
Alkylation Alkyl halide (e.g., 2-methyl-1-chloropropane), RT to reflux Stoichiometry critical for yield
Amination Catalytic hydrogenation (Raney Ni, Pd/C), H₂, RT to 40 °C, 40 psi Industrial scale optimization
Bromination/Fluorination (if needed) N-bromosuccinimide (NBS), fluorinating agents, mild conditions Controlled to avoid multiple substitutions

Chemical Reaction Analysis

  • Substitution Reactions: The presence of bromine and fluorine on the phenyl ring allows for selective nucleophilic aromatic substitution, facilitating further functionalization.
  • Oxidation/Reduction: The amine group can undergo oxidation or reduction, which is exploited in intermediate steps.
  • Coupling Reactions: The compound can participate in Suzuki-Miyaura or other palladium-catalyzed coupling reactions for further derivatization.

Summary Table of Key Properties and Synthetic Considerations

Parameter Description/Value
Molecular Formula C₁₀H₁₃BrFN
Molecular Weight 246.12 g/mol
Key Substituents Br at position 5, F at position 2
Amine Type Primary amine (1°)
Synthetic Route Lithiation → Alkylation → Amination
Typical Solvents THF, ether, ethyl acetate
Catalysts Used Raney nickel, Pd/C (for hydrogenation)
Reaction Temperatures -78 °C (lithiation), RT to 40 °C (amination)
Industrial Suitability High, with optimized solvent and catalyst use

Research Findings and Industrial Relevance

  • The synthetic route described is scalable and amenable to industrial production, with optimized reaction conditions to maximize yield and purity.
  • The compound’s unique substitution pattern (bromo and fluoro groups) enhances its chemical reactivity and biological activity, making it valuable as a pharmaceutical intermediate.
  • Improved fluorination methods, such as those described in recent patent literature, reduce harsh conditions and side reactions, further facilitating large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it reactive towards nucleophiles . The amine group can form hydrogen bonds and participate in various biochemical interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomer: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

Key Differences :

  • Branching Position : The methyl group is on the second carbon of the amine chain (propan-2-amine vs. propan-1-amine), altering steric hindrance near the amine group.
  • Molecular Weight : Identical (246.12 g/mol) due to the same formula (C₁₀H₁₃BrFN), but physicochemical properties like boiling point and solubility may differ due to branching .

Halogen-Substituted Analogs

1-(4-Bromophenyl)-2-methylpropan-1-amine (CAS 785762-36-9)
  • Molecular weight is slightly lower (228.13 g/mol vs. 246.12 g/mol) .
1-(2-Chlorophenyl)-2-methylpropan-1-amine (CID 54593551)
  • Substituent : Chlorine replaces bromine and fluorine.
  • Impact : Chlorine’s lower atomic weight (35.45 vs. Br: 79.9) reduces molecular weight (C₁₀H₁₄ClN: 199.68 g/mol). The electron-withdrawing effect is weaker than fluorine, altering electronic distribution on the ring .

Fluorine-Substituted Analogs

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Substituent Position : Fluorine at position 4 instead of 2.
  • The hydrochloride salt improves solubility in polar solvents .

Heterocyclic and Functional Group Variants

(5-Bromo-2-fluorophenyl)methylamine (CAS 1019484-07-1)
  • Structure : Secondary amine with an allyl group.
  • Impact: Reduced hydrogen-bonding capacity compared to the primary amine.
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine Hydrochloride
  • Aromatic System : Oxadiazole ring replaces the bromo-fluorophenyl group.
  • Impact : The oxadiazole’s electron-deficient nature may enhance interactions with biological targets like enzymes or receptors. The cyclopropyl group adds steric complexity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Amine Type Notable Properties
Target Compound C₁₀H₁₃BrFN 246.12 Br (5), F (2) Primary (1°) High electronegativity, branched
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃BrFN 246.12 Br (5), F (2) Primary (1°, isomer) Increased steric hindrance
1-(4-Bromophenyl)-2-methylpropan-1-amine C₁₀H₁₄BrN 228.13 Br (4) Primary (1°) Lower dipole moment
1-(2-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN 199.68 Cl (2) Primary (1°) Reduced lipophilicity
(5-Bromo-2-fluorophenyl)methylamine C₁₀H₁₁BrFN 244.10 Br (5), F (2) Secondary (2°) Allyl group reactivity

Biological Activity

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a bromo and a fluoro substituent on a phenyl ring, as well as a chiral center. Its molecular formula is C11H14BrF, with a molecular weight of approximately 246.12 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

The biological activity of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is primarily attributed to its interactions with specific receptors and enzymes. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity for various biological targets. Preliminary studies suggest that the compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to diverse physiological effects.

Binding Affinities

Research indicates that the compound exhibits significant binding affinities towards specific molecular targets, although the precise mechanisms are still under investigation. Studies have shown that it can modulate enzyme activity, which may be crucial for its therapeutic effects.

In Vitro Studies

In vitro assays have demonstrated that 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has potential anti-inflammatory and anticancer properties. For instance, it has shown efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.

Study Target IC50 (μM) EC50 (nM)
Study 1T. brucei12260
Study 2Cancer Cell Line A5150
Study 3Enzyme X10N/A

Case Studies

A case study focusing on the use of this compound in treating Trypanosomiasis (T. brucei) reported promising results. The compound demonstrated potent inhibitory effects on the growth of T. brucei in vitro, with an effective concentration (EC50) of 260 nM, suggesting its potential as a therapeutic agent for this parasitic disease .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine. Initial findings suggest that the compound has a relatively low clearance rate when subjected to metabolic studies in mouse liver microsomes. This indicates that further optimization may be necessary to enhance its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

The structural uniqueness of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine can be contrasted with similar compounds to highlight its distinct pharmacological profile.

Compound Name Structural Features Unique Aspects
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamineCyclopropyl group instead of methylDifferent binding characteristics
2-Bromo-5-fluorobenzyl alcoholSimilar phenyl ring with different functional groupVarying biological activity profile
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amineDifferent position of bromine and fluorine substituentsDistinct pharmacological effects

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